b-Amino-4-tert-butylbenzeneethanol
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Overview
Description
b-Amino-4-tert-butylbenzeneethanol: is an organic compound known for its unique structure and properties. It is also referred to as 2-Amino-2-(4-tert-butylphenyl)ethanol. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a benzene ring with a tert-butyl substituent. It has a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-Amino-4-tert-butylbenzeneethanol typically involves the reaction of 4-tert-butylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon to yield the desired amino alcohol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: b-Amino-4-tert-butylbenzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-tert-butylbenzaldehyde or 4-tert-butylbenzoic acid.
Reduction: Formation of 4-tert-butylaniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
b-Amino-4-tert-butylbenzeneethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of b-Amino-4-tert-butylbenzeneethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-2-phenylethanol: Lacks the tert-butyl group, resulting in different chemical properties.
4-tert-Butylphenylethanol: Lacks the amino group, affecting its reactivity and applications.
2-Amino-2-(4-methylphenyl)ethanol: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness: b-Amino-4-tert-butylbenzeneethanol is unique due to the presence of both an amino and a hydroxyl group attached to a benzene ring with a tert-butyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-amino-2-(4-tert-butylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUFIGBVDCUITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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